Broad-Spectrum Cancer Cell Cytotoxicity of Methyl Protoneogracillin versus Spirostanol Comparator Gracillin
In a direct head-to-head NCI 60-cell panel screening, methyl protoneogracillin (the C-22 methoxyl derivative of protoneogracillin) demonstrated cytotoxic activity against all tested cell lines with GI₅₀ < 100 μM, whereas the spirostanol comparator gracillin showed no detectable activity against four solid tumor cell lines (EKVX non-small cell lung cancer, HT29 colon cancer, OVCAR-5 ovarian cancer, and SN12C renal cancer) [1]. Among nine tumor subpanels evaluated, methyl protoneogracillin exhibited high-potency activity (GI₅₀ ≤ 2.0 μM) against two leukemia lines (CCRF-CEM and RPMI-8226), one colon cancer line (KM12), two CNS cancer lines (SF-539 and U251), one melanoma line (M14), one renal cancer line (786-0), one prostate cancer line (DU-145), and one breast cancer line (MDA-MB-435) [1]. The most sensitive subpanels to methyl protoneogracillin treatment were leukemia, CNS cancer, and prostate cancer, whereas ovarian cancer was the least sensitive [1].
| Evidence Dimension | In vitro cytotoxicity breadth against human cancer cell lines |
|---|---|
| Target Compound Data | GI₅₀ ≤ 2.0 μM against 9 cell lines from 7 tumor types; active (GI₅₀ < 100 μM) against all cell lines tested |
| Comparator Or Baseline | Gracillin (spirostanol analog): no activity against EKVX, HT29, OVCAR-5, SN12C; active against most lines at μM levels |
| Quantified Difference | Target compound active across all cell lines vs. comparator inactive in 4 solid tumor lines; potency ≤2.0 μM in 9 sensitive lines for target compound |
| Conditions | NCI 60 human tumor cell line panel; 48-hour continuous exposure; SRB protein assay endpoint |
Why This Matters
For researchers screening natural product libraries against diverse cancer indications, protoneogracillin derivatives offer demonstrably broader-spectrum activity than gracillin, reducing the risk of false-negative results in solid tumor models.
- [1] Hu K, Yao X. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro. Phytother Res. 2003;17(6):620-626. doi:10.1002/ptr.1211 View Source
